3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one
Description
4,4'-Dibromostilbene (C₁₄H₁₀Br₂) is a brominated derivative of stilbene, characterized by two bromine atoms positioned at the para positions of the aromatic rings connected by a central ethylene (C=C) bond. This compound is synthesized via Wittig or Heck coupling reactions, often starting from bromobenzaldehyde and bromobenzyltriphenylphosphonium bromide, achieving yields up to 94% . Its crystalline structure and electronic properties make it valuable in materials science, catalysis, and organic synthesis. For instance, it serves as a precursor for transition metal complexes and supramolecular assemblies .
Properties
IUPAC Name |
3-hydroxy-2-(4-nitrophenyl)inden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO4/c17-14-11-3-1-2-4-12(11)15(18)13(14)9-5-7-10(8-6-9)16(19)20/h1-8,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBCOAGLBYZCAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369560 | |
| Record name | 3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17721-91-4 | |
| Record name | 3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
NbCl₅-Catalyzed Intramolecular Cyclization
The Friedel-Crafts acylation, catalyzed by NbCl₅, offers a robust pathway to 1-indanones, which serve as precursors to 3-hydroxyindenones. As demonstrated by Barbosa et al., 3-arylpropionic acids 19 undergo cyclization in the presence of NbCl₅ to yield 1-indanones 22 (Scheme 8). For 3-hydroxy-2-(4-nitrophenyl)-1H-inden-1-one, the synthesis begins with 3-(4-nitrophenyl)propionic acid. Conversion to its acyl chloride via thionyl chloride precedes cyclization under NbCl₅ catalysis, forming 2-(4-nitrophenyl)-1-indanone. Subsequent hydroxylation at position 3 is achieved through oxidative methods, such as mCPBA epoxidation followed by acid hydrolysis.
Reaction Conditions
-
Catalyst : NbCl₅ (10 mol%)
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Solvent : Dichloromethane, 0°C to room temperature
The electron-withdrawing nitro group marginally reduces reaction efficiency due to decreased aromatic ring activation. However, NbCl₅’s high oxophilicity mitigates this effect by stabilizing acylium intermediates.
Suzuki-Miyaura Cross-Coupling for Aryl Group Introduction
Palladium-Catalyzed Coupling of Bromoindenones
The Suzuki-Miyaura reaction enables precise introduction of the 4-nitrophenyl group at position 2 of the indenone core. As outlined in Method 3 of, 2-bromo-1-indanone undergoes coupling with 4-nitrophenylboronic acid in the presence of Pd(PPh₃)₄ (Scheme 11). The reaction proceeds in a deoxygenated 1,4-dioxane/water mixture, yielding 2-(4-nitrophenyl)-1-indanone after column chromatography. Hydroxylation at position 3 is subsequently performed via hydroxylamine hydrochloride under basic conditions.
Optimized Protocol
This method’s scalability is enhanced by the commercial availability of 4-nitrophenylboronic acid and tolerance of the nitro group under coupling conditions.
Alkyllithium-Mediated Synthesis from Isoindolinone Precursors
Lithiation of N-(4-Nitrophenyl)carboxamides
Building on the methodology in, N-(4-nitrophenyl)naphthalene-1-carboxamide is treated with n-BuLi at 0°C, followed by DMF addition to form a formylated intermediate (Scheme 3.2). Intramolecular cyclization yields 3-hydroxy-2-(4-nitrophenyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one. Subsequent alkyllithium addition (e.g., s-BuLi) induces ring contraction, producing the target indenone after acidic workup.
Critical Steps
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Lithiation : n-BuLi (2.2 equiv) in THF at −78°C
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Cyclization : DMF (3 equiv), 2 hours at room temperature
The electron-deficient 4-nitrophenyl group necessitates careful temperature control to prevent side reactions during lithiation.
Hydroxylation Strategies for 3-Hydroxyindenones
Epoxidation-Hydrolysis Sequence
Post-formation of 2-(4-nitrophenyl)-1-indanone, hydroxylation at position 3 is achieved via epoxidation with mCPBA, followed by acid-catalyzed ring opening (Scheme 12). This two-step process ensures regioselective hydroxylation without disturbing the nitro group.
Conditions
Comparative Analysis of Synthetic Routes
| Method | Key Advantage | Yield Range | Limitations |
|---|---|---|---|
| Friedel-Crafts Acylation | High atom economy | 60–78% | Sensitivity to electron-withdrawing groups |
| Suzuki-Miyaura Coupling | Modular aryl group introduction | 65–72% | Requires brominated precursor |
| Alkyllithium Addition | Direct hydroxy group incorporation | 55–68% | Low-temperature sensitivity |
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitrophenyl group can be further functionalized.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3-oxo-2-(4-nitrophenyl)-1H-inden-1-one.
Reduction: Formation of 3-hydroxy-2-(4-aminophenyl)-1H-inden-1-one.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemical Synthesis and Properties
3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one serves as a versatile building block in organic synthesis. Its structure allows for modifications that can lead to the development of more complex organic molecules. The presence of functional groups such as hydroxy and nitro enhances its reactivity, making it suitable for various chemical reactions, including condensation and substitution reactions .
Synthetic Routes
The synthesis typically involves multi-step organic reactions, often starting from simpler indene derivatives. Common methods include:
- Condensation Reactions : Often conducted in solvents like ethanol or methanol using acidic or basic catalysts.
- Oxidation Processes : The compound can be oxidized to yield derivatives with enhanced biological activity .
Antimicrobial and Anticancer Properties
Research has shown that derivatives of this compound exhibit promising antimicrobial and anticancer activities. Studies have highlighted its potential to inhibit various pathogens and cancer cell lines, indicating its utility in drug development .
Medicinal Applications
This compound has been investigated for its therapeutic effects in treating various conditions:
- Anti-inflammatory Agents : Some studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .
- Neuroprotective Effects : Research indicates potential applications in neuroprotection, particularly against conditions associated with oxidative stress and hypoxia .
Industrial Applications
In industry, this compound is utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments. Its unique chemical properties make it valuable in creating products with specific colorimetric and stability characteristics .
Case Studies
Several studies have documented the efficacy of this compound in various applications:
- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on cancer cell lines, suggesting their potential as chemotherapeutic agents .
- Antimicrobial Studies : Another investigation highlighted the compound's ability to inhibit bacterial growth, providing insights into its use as an antimicrobial agent .
- Neuroprotective Research : Research exploring the neuroprotective properties indicated that the compound could mitigate oxidative damage in neuronal cells, suggesting potential applications in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the nitrophenyl group can participate in electron transfer reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Electronic Properties
Key Findings :
- Electronic Effects : Bromine’s electron-withdrawing nature in 4,4'-dibromostilbene reduces electron density on the aromatic rings compared to 4,4'-dimethoxystilbene, making it less reactive in electrophilic substitutions but more effective in stabilizing metal complexes .
- Steric Effects : The para-substituted bromines in 4,4'-dibromostilbene create minimal steric hindrance compared to meta-substituted analogs (e.g., 3,3'-dibromostilbene), favoring symmetrical coordination in metal-organic frameworks .
Reactivity in Cross-Coupling Reactions
4,4'-Dibromostilbene is widely used in Suzuki-Miyaura and Negishi couplings to synthesize conjugated polymers and organometallic complexes. However, its reactivity differs from similar compounds:
- Pd-Catalyzed Coupling: Unlike 4,4'-dibromobiphenyl, the ethylene bridge in 4,4'-dibromostilbene prevents intramolecular Pd catalyst transfer, leading to unselective mono-substitution products unless reaction conditions are tightly controlled .
- Yield Comparison :
Catalytic Performance in Asymmetric Reactions
In Sc(DS)₃-catalyzed asymmetric ring-opening reactions , cis-4,4'-dibromostilbene oxide exhibits distinct behavior compared to other epoxides:
| Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee) |
|---|---|---|---|
| cis-4,4'-Dibromostilbene oxide | Sc(DS)₃-(S,S)-148 | 56–62 | 86–93 |
| cis-Stilbene oxide | Sc(DS)₃-(S,S)-148 | 70–75 | 78–85 |
| cis-4,4'-Dimethylstilbene oxide | Sc(DS)₃-(S,S)-148 | 65–70 | 80–88 |
Insights :
- The electron-withdrawing bromine groups in 4,4'-dibromostilbene oxide enhance electrophilicity at the epoxide center, improving enantioselectivity but slightly reducing yields compared to methyl-substituted analogs .
Biological Activity
3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one is a compound that has attracted attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and neuroprotective research. This article provides a detailed examination of its biological activities, supported by data tables and relevant case studies.
This compound has a molecular formula of and a molecular weight of 253.25 g/mol. The presence of the nitrophenyl group is significant in contributing to its biological activities.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit notable antimicrobial properties. In one study, various synthesized derivatives were tested against several bacterial strains, revealing varying degrees of effectiveness.
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Staphylococcus pneumoniae | High |
| Compound B | Pseudomonas aeruginosa | Moderate |
| Compound C | Bacillus subtilis | Low |
| Compound D | Salmonella panama | No activity |
These findings suggest that modifications to the base structure can enhance or diminish antimicrobial efficacy, indicating a need for further structural optimization to maximize activity against resistant strains .
Anticancer Activity
The anticancer potential of this compound has been demonstrated in various studies. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer).
Case Study: Apoptotic Effects
A study evaluated the compound's effects on MDA-MB-231 cells, revealing:
- IC50 Values : The IC50 for MDA-MB-231 was found to be 150 μg/mL, indicating significant cytotoxicity.
- Mechanism : The compound was shown to upregulate pro-apoptotic genes (caspase-3, 8, 9) while downregulating anti-apoptotic markers (Bcl-2).
This dual action suggests that this compound may serve as a potential lead compound for further development in cancer therapeutics .
Neuroprotective Properties
Recent investigations have explored the neuroprotective capabilities of this compound, particularly concerning its interaction with alpha-synuclein (α-syn) fibrils associated with neurodegenerative diseases such as Parkinson's disease.
Binding Affinity Studies
In vitro studies demonstrated that derivatives of this compound can bind to α-syn fibrils with high affinity:
| Derivative | Binding Constant (Kd) | Selectivity Ratio |
|---|---|---|
| Derivative A | 9.0 nM | >10x for α-syn vs Aβ |
| Derivative B | 18.8 nM | >10x for α-syn vs tau |
These results indicate that this compound may be useful in developing imaging agents for detecting α-syn pathologies in vivo .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation, where a ketone (e.g., substituted acetophenone) reacts with an aldehyde (e.g., 4-nitrobenzaldehyde) under basic or acidic catalysis. Key optimization parameters include:
- Catalyst selection : Use NaOH or KOH for base-mediated condensation, or acetic acid for acid-catalyzed reactions.
- Solvent choice : Polar aprotic solvents (e.g., ethanol, DMF) enhance reaction efficiency.
- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation.
- Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures is recommended .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.5 ppm for nitrophenyl and indenone rings) and hydroxyl protons (broad peak near δ 9–12 ppm). Confirm intramolecular hydrogen bonding between the hydroxyl and ketone groups .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX software for structure refinement. High-resolution data (≤ 0.8 Å) minimizes errors in bond-length and angle measurements .
- IR spectroscopy : Identify key functional groups (e.g., C=O stretch ~1680 cm⁻¹, O–H stretch ~3200 cm⁻¹) .
Q. How does the nitro group influence the compound’s stability and solubility?
- Methodological Answer :
- Electron-withdrawing effects : The nitro group enhances stability via resonance but reduces solubility in polar solvents due to increased hydrophobicity.
- Photostability : Nitro derivatives are prone to photodegradation; store in amber vials under inert gas (N₂/Ar) to prevent radical formation .
- Solubility optimization : Use DMSO or DMF for dissolution in biological assays; adjust pH to deprotonate the hydroxyl group for aqueous compatibility .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations elucidate the electronic properties of this compound?
- Methodological Answer :
- Basis set selection : Employ B3LYP/6-31G(d,p) to calculate frontier molecular orbitals (HOMO-LUMO), global electrophilicity, and chemical potential. Compare results with experimental UV-Vis spectra to validate charge-transfer transitions .
- Molecular electrostatic potential (MEP) maps : Visualize electron-rich (hydroxyl/nitro groups) and electron-deficient (indenone ring) regions to predict reactivity sites .
- Solvent effects : Use the polarizable continuum model (PCM) to simulate solvent interactions and correlate with experimental solubility data .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial potency)?
- Methodological Answer :
- Data triangulation : Cross-validate results using multiple assays (e.g., broth microdilution for MIC, disk diffusion for zone-of-inhibition). Ensure consistent bacterial strains (e.g., ATCC controls) and growth conditions .
- Statistical rigor : Apply ANOVA with post-hoc tests to assess significance. Report effect sizes and confidence intervals to address variability in replicate experiments .
- Mechanistic studies : Use fluorescence microscopy or flow cytometry to confirm membrane disruption (for antimicrobial claims) and rule out assay-specific artifacts .
Q. How can structure-activity relationships (SAR) be explored to enhance the compound’s bioactivity?
- Methodological Answer :
- Pharmacophore modeling : Define essential features (e.g., hydroxyl group for hydrogen bonding, nitro group for electron withdrawal) using software like Schrödinger or MOE. Validate with docking studies against target enzymes (e.g., bacterial dihydrofolate reductase) .
- Derivatization : Synthesize analogs with substituents at the indenone C-3 position (e.g., halogens, methyl groups) and test for enhanced lipophilicity or target affinity .
- In vitro-in silico correlation : Use QSAR models to predict bioactivity of untested analogs, prioritizing synthesis of high-scoring candidates .
Q. What crystallographic challenges arise with this compound, and how are they resolved?
- Methodological Answer :
- Crystal twinning : Address using SHELXL’s TWIN/BASF commands to refine twin laws and improve R-factor convergence .
- Disorder modeling : For flexible nitro or hydroxyl groups, apply PART/SUMP constraints and anisotropic displacement parameters (ADPs) to reduce noise .
- High-resolution data : Collect synchrotron data (λ = 0.7–1.0 Å) to enhance resolution and minimize thermal motion artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
